Diaminotrinitrobenzene

Description

Historical Overview of Chemical Compound Research Significance

Systematic physical and chemical studies of energetic materials began in earnest following World War II, driven by the need for materials that could perform reliably and safely under increasingly severe environmental conditions, such as high temperatures and shock pulses. dtic.mil Within this context, research into nitroaromatic compounds like DATB gained traction.

The significance of DATB in research is closely tied to the development of TATB. Research on TATB synthesis and characterization intensified in the 1960s when its properties as a remarkably insensitive high explosive became desirable for applications requiring high safety standards. scispace.com During the development of various synthetic pathways to TATB, related compounds such as DATB were synthesized and studied. For instance, DATB was identified as a potential byproduct in the Vicarious Nucleophilic Substitution (VNS) synthesis of TATB from picramide, resulting from incomplete amination. osti.gov The study of such related compounds became crucial for optimizing synthesis, controlling purity, and understanding the performance of the final material. scispace.com

Role of Diaminotrinitrobenzene within Advanced Materials Science Research

In advanced materials science, which covers the synthesis, properties, and application of new materials, DATB is studied primarily within the subfield of energetic materials. uni-graz.atopenaccessjournals.com The defining characteristic of these materials is their ability to release large amounts of chemical energy. Research in this area focuses on tailoring materials to have specific performance characteristics, such as high energy output combined with low sensitivity to accidental detonation. scielo.brdtic.mil

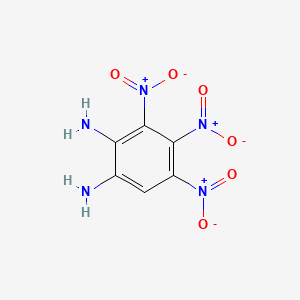

DATB serves as a model compound for investigating the fundamental relationships between molecular structure and material properties like thermal stability and sensitivity. acs.org Its structure, with both electron-donating amino groups and electron-withdrawing nitro groups on the same aromatic ring, creates a complex electronic environment that influences its chemical and physical behavior. solubilityofthings.comresearchgate.net Researchers use DATB in comparative studies with other nitroaromatics, such as TNT (Trinitrotoluene) and TATB, to understand how the number and arrangement of amino groups affect intermolecular interactions, crystal packing, and ultimately, the material's sensitivity and decomposition mechanisms. acs.orgresearchgate.net

Fundamental Research Questions Pertaining to Diaminotrinitrobenzene

The academic study of DATB is driven by several fundamental research questions aimed at understanding its intrinsic properties and behavior at a molecular level. Key areas of investigation include:

Thermal Decomposition Pathways and Kinetics: A primary research focus is determining how DATB breaks down under thermal stress. dtic.milresearchgate.net Studies aim to identify the initial bond-breaking steps, the sequence of subsequent reactions, and the molecular species produced during decomposition. dtic.mil Understanding these kinetics is essential for predicting the material's stability and performance. dtic.mil

Synthesis and Impurity Formation: From a chemical synthesis perspective, a key question is the efficient and controlled production of DATB and related compounds. In the context of TATB production, research has explored methods like the Vicarious Nucleophilic Substitution (VNS) of picramide, where DATB can be a product of incomplete amination or a targeted intermediate. osti.govunt.edu Understanding the reaction conditions that favor the formation of DATB versus TATB is a practical research goal. unt.edu

Structure-Sensitivity Relationships: A central theme in energetic materials research is understanding why some explosives are more sensitive to initiation by shock or impact than others. DATB is included in studies that aim to build models correlating molecular properties with experimental sensitivity data. acs.orgresearchgate.net These models often consider factors like chemical kinetics and the energy released during the initial decomposition steps. acs.org

Interdisciplinary Research Relevance of Diaminotrinitrobenzene Studies

The study of DATB is inherently interdisciplinary, drawing on expertise from several scientific and engineering fields:

Chemistry: Organic chemists focus on the synthesis of DATB and the mechanisms of its reactions, such as nitration and amination. osti.govosti.gov Physical chemists investigate its decomposition kinetics, thermodynamics, and spectroscopic properties. researchgate.netakjournals.com

Physics: Condensed matter physicists study the crystalline structure of DATB and its behavior under extreme conditions of high pressure and temperature. researchgate.netunlv.edu This includes investigating potential phase transitions and changes in hydrogen bonding networks. researchgate.netunlv.edu

Materials Science and Engineering: Materials scientists work to understand the relationship between the molecular structure of DATB, its crystal morphology, and its macroscopic properties as an energetic material. uni-graz.atunige.it This knowledge is crucial for the design and formulation of new materials with tailored safety and performance characteristics. dtic.mil

Computational Science: This field provides the theoretical tools to model and predict the behavior of DATB at the atomic level. pnnl.govnih.gov Reactive molecular dynamics and quantum chemistry calculations help elucidate reaction mechanisms and predict properties that can be difficult to measure experimentally. acs.orgresearchgate.net

Academic Contributions to the Understanding of Diaminotrinitrobenzene

Academic research has made significant contributions to the fundamental understanding of DATB. These contributions include the development of advanced analytical and computational techniques to characterize the compound in detail.

Spectroscopic methods are widely used to probe its molecular structure and decomposition. Fourier-transform infrared (FT-IR) spectroscopy helps identify functional groups and can be used to study chemical changes under high pressure or during thermal decomposition. akjournals.comunlv.edu Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic environment within the molecule. acs.org

First-principles calculations have provided deep insights into the electronic and vibrational properties of DATB. researchgate.net These computational studies have successfully predicted lattice parameters that agree well with experimental values and have been used to assign features in Raman and infrared spectra to specific molecular vibrations. researchgate.net Furthermore, theoretical models have been developed to simulate its decomposition under external stimuli like electric fields, revealing how structural deformations can occur. researchgate.net

In the area of synthesis, academic work has explored various routes, including the VNS reaction, which offers a pathway using different starting materials under relatively mild conditions compared to traditional methods. osti.govunt.edu These studies contribute to a more comprehensive knowledge base of nitroaromatic chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of 1,3-Diamino-2,4,6-trinitrobenzene (DATB) This table summarizes key identifiers and computed properties for DATB.

| Property | Value | Source(s) |

| Chemical Name | 1,3-Diamino-2,4,6-trinitrobenzene | cymitquimica.comechemi.com |

| Synonyms | DATB, 2,4,6-Trinitro-1,3-benzenediamine | cymitquimica.comechemi.com |

| CAS Number | 1630-08-6 | cymitquimica.comechemi.com |

| Molecular Formula | C₆H₅N₅O₆ | cymitquimica.comechemi.com |

| Molecular Weight | 243.13 g/mol | echemi.com |

| Appearance | Yellow crystalline solid | cymitquimica.comsolubilityofthings.com |

| Melting Point | 280 °C | echemi.com |

| Topological Polar Surface Area | 190 Ų | echemi.com |

| Hydrogen Bond Donor Count | 2 | echemi.com |

| Hydrogen Bond Acceptor Count | 8 | echemi.com |

Table 2: Investigated Thermal Decomposition Products of Related Nitroaromatic Compounds This table lists gaseous products identified during the thermal decomposition of TATB, a closely related and extensively studied compound. Similar studies are conducted for DATB to understand its decomposition pathways.

| Evolved Gas | Chemical Formula | Source(s) |

| Ammonia (B1221849) | NH₃ | akjournals.comosti.gov |

| Carbon Dioxide | CO₂ | akjournals.comosti.govnih.gov |

| Carbon Monoxide | CO | osti.gov |

| Water | H₂O | akjournals.comnih.govdtic.mil |

| Hydrogen Cyanide | HCN | akjournals.comosti.gov |

| Isocyanic Acid | HNCO | osti.govnih.gov |

| Nitrogen Monoxide | NO | osti.gov |

| Nitrous Oxide | N₂O | osti.gov |

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trinitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O6/c7-2-1-3(9(12)13)5(10(14)15)6(4(2)8)11(16)17/h1H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSHPNQTKZNJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949450 | |

| Record name | 3,4,5-Trinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26616-30-8 | |

| Record name | 3,4,5-Trinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diaminotrinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Diaminotrinitrobenzene

Established Synthetic Pathways for Diaminotrinitrobenzene

The preparation of diaminotrinitrobenzene is not a single-step process but rather a sequence of reactions, each designed to build upon the previous one to achieve the desired molecular architecture. These pathways are characterized by the controlled nitration and amination of a substituted benzene (B151609) core.

A well-documented synthetic route to 1,3-diamino-2,4,6-trinitrobenzene begins with 1,3-dimethoxybenzene (B93181). google.com This process involves an initial sulfonation, followed by nitration, and concludes with amination.

The key stages of this synthesis are:

Sulfonation: 1,3-dimethoxybenzene is treated with concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces sulfonic acid groups onto the benzene ring, yielding 1,3-dimethoxy-2,4,6-trisulfobenzene. google.com

Nitration: The sulfonated intermediate is then reacted with concentrated nitric acid. This step replaces the sulfonic acid groups with nitro groups, a process that results in the formation of 1,3-dimethoxy-2,4,6-trinitrobenzene. google.com An enhancement to this step involves using a solvent such as methylene (B1212753) chloride during the nitration, which allows for the extraction of the trinitrobenzene product into the solvent phase as it is formed. google.com

Amination: The final step involves reacting the purified 1,3-dimethoxy-2,4,6-trinitrobenzene with ammonia (B1221849). Typically, ammonia gas is bubbled through a solution of the intermediate in a solvent like toluene (B28343), leading to the displacement of the methoxy (B1213986) groups and the formation of the final product, 1,3-diamino-2,4,6-trinitrobenzene. google.comgoogle.com

A similar strategy is employed for the synthesis of the related compound, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which starts from 1,3,5-trichlorobenzene (B151690) (TCB). The TCB is first nitrated to 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) and subsequently aminated with ammonia. google.com This highlights a common industrial approach of nitration followed by nucleophilic aromatic substitution.

| Step | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Sulfonation | 1,3-Dimethoxybenzene | Concentrated Sulfuric Acid | 1,3-Dimethoxy-2,4,6-trisulfobenzene | google.com |

| 2. Nitration | 1,3-Dimethoxy-2,4,6-trisulfobenzene | Concentrated Nitric Acid | 1,3-Dimethoxy-2,4,6-trinitrobenzene | google.com |

| 3. Amination | 1,3-Dimethoxy-2,4,6-trinitrobenzene | Ammonia, Toluene | 1,3-Diamino-2,4,6-trinitrobenzene | google.comgoogle.com |

Intermediate compounds are crucial molecular stepping stones in the synthesis of DATB. In the pathway starting from 1,3-dimethoxybenzene, two key intermediates are formed: 1,3-dimethoxy-2,4,6-trisulfobenzene and 1,3-dimethoxy-2,4,6-trinitrobenzene. google.com

1,3-dimethoxy-2,4,6-trisulfobenzene: This compound is the product of the initial sulfonation step. Its formation prepares the benzene ring for the subsequent nitration. The sulfonic acid groups are effective activating groups for this transformation.

The final and defining step in the synthesis of DATB is the conversion of 1,3-dimethoxy-2,4,6-trinitrobenzene to the final product via amination. This transformation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

The key features of this mechanism are:

Activation of the Aromatic Ring: The three nitro (-NO₂) groups are powerful electron-withdrawing groups. They pull electron density away from the benzene ring, making the ring electron-deficient. This effect is particularly pronounced at the carbon atoms bearing the methoxy (-OCH₃) groups.

Nucleophilic Attack: Ammonia (NH₃), the aminating agent, acts as a nucleophile. It attacks the electron-deficient carbon atoms attached to the methoxy groups.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro groups, which stabilizes the intermediate.

Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the methoxy group as a methoxide (B1231860) ion (-OCH₃), which is a competent leaving group in this context. This process occurs for both methoxy groups, leading to the final di-substituted product.

Alternative amination strategies, such as Vicarious Nucleophilic Substitution (VNS), have also been explored for synthesizing highly aminated nitroaromatics, demonstrating different mechanistic pathways to introduce amino groups onto activated rings. osti.govresearchgate.net

Precursor Chemistry and Reactant Derivatization in Diaminotrinitrobenzene Synthesis

The choice of the initial precursor is fundamental to the entire synthetic strategy. The substituents on the starting benzene ring dictate the reaction conditions and the sequence of transformations required to achieve the final product.

The synthesis of DATB from 1,3-dimethoxybenzene is a prime example of precursor transformation. google.com The methoxy groups present on the starting material are ortho-, para-directing for electrophilic aromatic substitution. This directing effect facilitates the introduction of the nitro groups at the 2, 4, and 6 positions. The initial sulfonation followed by nitration effectively installs these groups in the desired locations.

Ultimately, the methoxy groups serve a dual purpose: first as directing groups for the electrophilic nitration steps and second as leaving groups during the final nucleophilic amination step. This illustrates how the properties of the precursor's functional groups are exploited at different stages of the synthesis. The analogous synthesis of TATB from 1,3,5-trichlorobenzene shows a similar principle, where the chloro groups act as leaving groups in the final amination step. google.com

The interplay between nitro and amino functional groups is central to the synthesis and chemical nature of diaminotrinitrobenzene.

Reactivity of Nitro Groups: During the synthesis, the primary role of the nitro groups is to function as strong electron-withdrawing groups. This property deactivates the benzene ring toward further electrophilic substitution but critically activates it for the essential nucleophilic aromatic substitution by ammonia. google.com This activation is the cornerstone of the final reaction step.

Reactivity of Amino Groups: The amino groups are introduced at the very end of the synthesis. Ammonia acts as the nucleophile that displaces the leaving groups (e.g., methoxy groups) on the highly activated trinitrobenzene ring. google.comgoogle.com Once incorporated into the final DATB molecule, these amino groups are electron-donating. The presence of both electron-donating amino groups and electron-withdrawing nitro groups on the same aromatic ring creates a "push-pull" electronic structure, which is a key feature of this class of compounds. researchgate.net

Influence of Reaction Conditions on Synthetic Yields and Selectivity

The synthesis of 1,3-diamino-2,4,6-trinitrobenzene (DATB) is highly sensitive to the conditions under which the reaction is performed. Key parameters such as temperature, solvent, and the nature of the aminating agent play a crucial role in determining both the yield and the purity of the final product.

One of the primary routes to DATB involves the amination of 1,3-disubstituted-2,4,6-trinitrobenzene precursors, such as 1,3-dimethoxy-2,4,6-trinitrobenzene or 1,3-dichloro-2,4,6-trinitrobenzene. In the case of the amination of 1,3-dimethoxy-2,4,6-trinitrobenzene, the reaction is typically carried out by bubbling ammonia gas through a solution of the precursor. A patented method specifies conducting this reaction in toluene at a temperature of -10°C. Lower temperatures are often employed to control the exothermicity of the reaction and to minimize the formation of by-products, thereby enhancing the selectivity towards the desired diamino product.

The choice of solvent is also a critical factor. While toluene is a common solvent for this reaction, other solvents such as methanol (B129727) have been utilized, particularly when aqueous ammonia is used as the aminating agent. The solvent can influence the solubility of the reactants and intermediates, as well as the reaction kinetics. For instance, a process has been described where the amination is carried out directly on the nitration product of 1,3-dimethoxybenzene in a solvent like methylene chloride, using aqueous ammonia in methanol. This approach avoids the isolation of the intermediate, which can be advantageous in an industrial setting.

The concentration of reactants and the reaction time are additional variables that must be carefully controlled to optimize the yield. An excess of the aminating agent is generally used to drive the reaction to completion. The reaction time must be sufficient to ensure complete conversion of the starting material, but not so long as to promote the degradation of the product or the formation of impurities.

The following interactive table summarizes the influence of various reaction conditions on the synthesis of DATB, based on available literature.

| Reaction Parameter | Condition | Effect on Yield and Selectivity |

| Temperature | Low (-10°C to 0°C) | Favors higher selectivity by minimizing side reactions. |

| High | Can lead to increased rates of reaction but may decrease selectivity and yield due to decomposition and by-product formation. | |

| Solvent | Toluene | Commonly used, good for reactions with gaseous ammonia. |

| Methanol | Often used with aqueous ammonia, can influence reaction rates. | |

| Methylene Chloride | Used in integrated nitration-amination processes. | |

| Aminating Agent | Gaseous Ammonia | Allows for a clean reaction with a simple work-up. |

| Aqueous Ammonia | Can be more convenient for large-scale production but introduces water into the reaction mixture. | |

| Reaction Time | Optimized | Ensures complete conversion of starting material. |

| Extended | May lead to product degradation and lower yields. |

Advanced Synthetic Approaches and Methodological Innovations

In recent years, there has been a growing emphasis on developing more sustainable and efficient methods for the synthesis of energetic materials like DATB. This has led to the exploration of green chemistry principles and advanced catalytic strategies.

Exploration of Green Chemistry Principles in Diaminotrinitrobenzene Synthesis

The application of green chemistry principles to the synthesis of DATB aims to reduce the environmental impact and improve the safety of the manufacturing process. Key areas of investigation include the use of greener solvents and alternative energy sources.

Ionic Liquids (ILs) have been explored as potential green solvents for the synthesis of nitroaromatic compounds. Their low volatility, high thermal stability, and tunable properties make them attractive alternatives to traditional volatile organic solvents. In the context of DATB synthesis, ILs could potentially be used in either the nitration or amination steps, offering benefits such as enhanced reaction rates and easier product separation. Research has shown the utility of acidic ionic liquids as catalysts and solvents in nitration reactions, which could be applicable to the synthesis of DATB precursors. researchgate.net

Supercritical fluids (SCFs) , particularly supercritical carbon dioxide (scCO₂), represent another promising green solvent alternative. scCO₂ is non-toxic, non-flammable, and inexpensive. Its properties can be tuned by varying pressure and temperature, allowing for control over solubility and reactivity. While direct application to DATB synthesis is not widely reported, scCO₂ has been investigated for the synthesis and processing of other energetic materials. It has been noted that supercritical N₂O shows higher solubility for amines compared to scCO₂, which could be a relevant consideration for the amination step in DATB synthesis. researchgate.net

Stereochemical Considerations in Related Aromatic Amine Synthesis

While Diaminotrinitrobenzene itself is an achiral molecule, the broader field of aromatic amine synthesis includes the production of chiral molecules where stereochemistry is a critical consideration. The principles and methodologies developed for the asymmetric synthesis of chiral aromatic amines can provide valuable insights and potential avenues for the synthesis of novel, related energetic materials.

The enantioselective synthesis of chiral amines is a significant area of research, with applications in pharmaceuticals and materials science. acs.orgnih.gov Key strategies for achieving stereocontrol include:

Asymmetric Catalysis : The use of chiral catalysts, often based on transition metals like palladium, rhodium, or iridium, can facilitate the asymmetric reduction of prochiral imines or enamines to produce chiral amines with high enantiomeric excess. acs.org Chiral phosphoric acids have also emerged as effective organocatalysts for enantioselective C-N bond-forming reactions. nih.gov

Enzymatic Transformations : Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral amines. Enzymes such as transaminases can be used to convert prochiral ketones into chiral amines with excellent enantioselectivity. nih.gov

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

These methodologies, while not directly applicable to the synthesis of the achiral DATB, are crucial in the development of synthetic strategies for more complex, chiral molecules within the broader class of aromatic amines.

Catalytic Strategies for Amination and Nitration Steps

Catalysis offers a powerful tool for improving the efficiency, selectivity, and sustainability of the synthetic steps involved in DATB production.

Catalytic Nitration : The nitration of the aromatic precursor is a key step in DATB synthesis. Traditional methods often rely on harsh conditions using mixed acids (sulfuric and nitric acid). Catalytic approaches aim to replace or reduce the amount of strong acids, thereby minimizing waste and improving safety. Solid acid catalysts, such as zeolites, have been investigated for the nitration of aromatic compounds. These catalysts are often reusable and can offer improved regioselectivity.

Catalytic Amination : The amination step, where nitro groups are converted to amino groups or where leaving groups are substituted by an amino group, can also be significantly improved through catalysis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully applied to the amination of nitroarenes. researchgate.netrhhz.net This method allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope. Recent advancements have even demonstrated the use of nitroarenes as both the electrophile and a surrogate for the arylamine, further streamlining the synthesis of substituted anilines. nih.gov Copper-catalyzed amination reactions have also been explored as a cost-effective alternative to palladium-based systems. Furthermore, supported copper catalysts have been utilized in flow reactors for the reductive amination of aldehydes with nitroarenes, a technique that offers enhanced safety and scalability. dntb.gov.ua

The following table provides an overview of some catalytic strategies relevant to the synthesis of DATB.

| Reaction Step | Catalytic Strategy | Potential Advantages |

| Nitration | Solid Acid Catalysts (e.g., Zeolites) | Reusability, reduced acid waste, potentially higher selectivity. |

| Amination | Palladium-catalyzed Buchwald-Hartwig Amination | Mild reaction conditions, broad substrate scope, high functional group tolerance. |

| Copper-catalyzed Amination | Lower cost compared to palladium, effective for C-N bond formation. | |

| Reductive Amination with Supported Catalysts | Can be performed in continuous flow systems, enhancing safety and scalability. |

Advanced Structural Characterization and Crystallography of Diaminotrinitrobenzene

Single Crystal X-ray Diffraction Analysis of Diaminotrinitrobenzene

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule and its arrangement in the crystal lattice can be constructed.

The foundational step in crystal structure determination is the measurement of the unit cell parameters and the identification of the crystal's symmetry. The unit cell is the smallest repeating unit of a crystal lattice. For DATB, X-ray diffraction analysis has established that it crystallizes in the monoclinic system. researchgate.net The pressure dependence of the crystal parameters has been analyzed, showing that the a-axis length remains relatively unchanged under pressure, which corresponds to the direction of intermolecular hydrogen bond networks. researchgate.net

The determined unit cell parameters for DATB at ambient pressure are detailed in the table below. researchgate.net

| Parameter | Value |

| a | 8.921 Å |

| b | 10.22 Å |

| c | 8.324 Å |

| α | 90.0° |

| β | 95.22° |

| γ | 90.0° |

| Space Group | P2₁/n |

| Molecules per Unit Cell (Z) | 4 |

Table 1: Unit Cell Parameters and Space Group for DATB.

The space group, P2₁/n, provides information about the symmetry elements present in the crystal, which dictates how the molecules are arranged relative to one another within the unit cell.

With the unit cell and space group defined, the precise positions of all atoms can be determined, revealing the molecule's conformation. In DATB, the benzene (B151609) ring is essentially planar, with the nitro (NO₂) and amino (NH₂) groups attached. The planarity of the molecule can be slightly distorted due to steric hindrance and intermolecular forces. The twist angle of the nitro and amino groups relative to the benzene ring is a key conformational parameter. mdpi.com

The crystal packing of DATB is dominated by a network of strong intermolecular hydrogen bonds. researchgate.net These interactions occur between the hydrogen atoms of the amino groups and the oxygen atoms of the nitro groups on adjacent molecules (-NO₂ ··· H₂N-). researchgate.net These hydrogen bonds link the DATB molecules into continuous chains, which is a critical factor in the material's stability. researchgate.net The study of how these intermolecular distances change under pressure reveals the robustness of this hydrogen-bonding network. researchgate.net The analysis of intermolecular interactions is crucial as it governs how molecules pack in a crystal, influencing properties like density and sensitivity. nih.gov

The final stage of a single-crystal structure analysis is the refinement process. This is an iterative computational procedure that adjusts the atomic coordinates, site occupancies, and atomic displacement parameters (ADPs) to achieve the best possible fit between the calculated and observed diffraction data. mit.edu The quality of the fit is typically assessed by residual factors, such as the R-factor (R₁) and the weighted R-factor (wR₂), and the Goodness of Fit (GOF). rsc.org A low R-factor indicates a high-quality structural solution. rsc.org

Atomic Displacement Parameters, also known as thermal parameters, describe the vibration of atoms around their equilibrium positions in the crystal lattice. ucl.ac.ukcam.ac.uk These are typically represented as ellipsoids (anisotropic ADPs), indicating that atoms may vibrate with different amplitudes in different directions. cam.ac.uk The refinement of these parameters is essential for an accurate structural model, as they account for the dynamic nature of the crystal lattice. rsc.orgphenix-online.org For DATB, the refinement process would yield precise coordinates for each atom and a set of anisotropic displacement parameters that model their thermal motion. rsc.org

| Parameter | Description |

| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom within the unit cell. |

| Anisotropic Displacement Parameters (Uᵢⱼ) | A set of six parameters for each non-hydrogen atom that defines a thermal ellipsoid, representing the atom's vibrational motion. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness of Fit (GOF) | A statistical measure indicating how well the refined model fits the observed data. A value close to 1.0 suggests a good fit. |

Table 2: Key Parameters Obtained from Crystallographic Refinement.

Powder X-ray Diffraction Studies of Polycrystalline Diaminotrinitrobenzene

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials, where the sample consists of countless tiny, randomly oriented crystallites. carleton.edu While generally providing less structural detail than SCXRD, PXRD is invaluable for phase identification, purity assessment, and, in some cases, full structure determination. carleton.eduworktribe.commalvernpanalytical.com

One of the primary applications of PXRD is the identification of crystalline phases. creative-biostructure.com Every crystalline material produces a unique diffraction pattern, which serves as a "fingerprint." ncl.ac.uk For a bulk sample of DATB, PXRD is used to confirm that the desired crystalline phase is present and to assess its purity. ncl.ac.ukfz-juelich.de

The process involves comparing the experimental PXRD pattern of the synthesized DATB sample with a reference pattern. researchgate.net This reference can be an entry from a crystallographic database or a pattern simulated from the known single-crystal structure. ncl.ac.uk A close match between the peak positions and relative intensities confirms the identity of the material. ncl.ac.ukresearchgate.net The absence of unexpected peaks indicates high phase purity. americanpharmaceuticalreview.com If other crystalline phases or impurities are present, their characteristic diffraction peaks will also appear in the pattern, allowing for their identification. creative-biostructure.com

While determining a crystal structure ab initio from powder data is more challenging than from single-crystal data due to the one-dimensional nature of the pattern and significant peak overlap, it is a powerful tool when single crystals are not available. mpg.dersc.orgresearchgate.net Methods like the Rietveld refinement are employed to refine a known or proposed crystal structure against a powder pattern. worktribe.com

The Rietveld method is a whole-pattern fitting technique that refines various structural and instrumental parameters until a calculated pattern closely matches the experimental one. worktribe.com For DATB, if a structural model is available (e.g., from the single-crystal analysis), Rietveld refinement can be used to confirm that the bulk polycrystalline sample has the same structure and to refine lattice parameters with high precision. researchgate.netmdpi.com This analysis provides confidence that the properties measured for the bulk material correspond to the known crystal structure. ncl.ac.uk

Electron Diffraction Techniques for Microcrystalline TATB

Electron diffraction offers a powerful alternative to conventional X-ray crystallography for materials that yield only very small crystals. Its utility is particularly pronounced for analyzing micro- and nanocrystalline samples of TATB.

Micro-Electron Diffraction for Sub-Micrometer Crystals

The analysis of sub-micrometer crystals is crucial for understanding the material properties of TATB at the nanoscale. While direct literature on micro-electron diffraction for TATB is sparse, the principles of the technique are broadly applicable. Serial crystallography, for instance, utilizes hundreds or thousands of crystals, often smaller than a micron, to generate a complete diffraction dataset. researchgate.net This approach is well-suited for TATB, which can be synthesized as ultrafine or nano-sized particles. researchgate.net

Modern electron diffraction techniques can determine the unit cell parameters and solve the complete crystal structures from single sub-micrometer crystals. bohrium.com For materials like TATB, which has a triclinic crystal structure (space group P-1), obtaining high-quality single crystals of sufficient size for X-ray diffraction can be challenging. mdpi.com Micro-electron diffraction circumvents this limitation by using a highly focused electron beam, enabling the study of individual nanocrystallites. This is essential for characterizing TATB molding powders or understanding the effects of processing on the crystal structure at a granular level. tandfonline.com Furthermore, specialized setups with sub-micrometer focusing capabilities, though developed for synchrotron X-rays, highlight the trend towards probing increasingly smaller sample volumes, a domain where electron diffraction excels. nih.gov

Characterization of Transient Intermediate States in Crystal Evolution

Understanding the mechanisms of crystal growth and phase transitions requires the characterization of short-lived, transient intermediate states. In-situ characterization techniques are indispensable for capturing the dynamic evolution of TATB's crystal structure under various stimuli.

Neutron diffraction has been used to measure the evolution of preferred orientation (texture) in TATB crystallites in-situ during consolidation and pressing. mdpi.com These studies reveal how TATB grains reorient under pressure, with the (001) poles aligning with the pressing direction. mdpi.com Similarly, in-situ neutron diffraction has been employed to quantitatively characterize the lattice strain during the pressing process, providing insight into the formation of residual stress. tandfonline.com

Other methods like X-ray nano-computed tomography have been used to characterize the formation and development of voids within TATB crystals in-situ under compression, revealing the material's structural evolution. researchgate.net For thermal effects, techniques such as ultra-small-angle X-ray scattering (USAXS) allow for the in-situ monitoring of void size distributions in TATB-based formulations during temperature cycling, which is critical for understanding irreversible expansion, or "ratchet growth". osti.gov Molecular dynamics simulations have also been used to study structural changes under high pressure, predicting unique structural rearrangements at specific pressures due to changes in hydrogen bonding networks. researchgate.netacs.org While these studies may not always capture fleeting intermediates, they provide crucial data on the pathways of structural evolution.

Computational Crystallography and Structure Prediction for TATB

Computational methods have become vital in complementing experimental crystallographic data, offering predictive power and deeper insights into the structural possibilities and stability of TATB.

Application of Deep Learning in Crystal Structure Analysis

For TATB, deep learning can be applied to analyze the vast and complex potential energy surface (PES) associated with its crystal structures. nih.govacs.org Geometric deep learning models, which use graph neural networks (GNNs) to represent molecular structures, are particularly promising. acs.org These models can learn the complex relationships between a molecule's 3D structure and its resulting crystal packing. For instance, a GNN could be trained on a large database of known crystal structures, like the Cambridge Structural Database (CSD), to predict key properties such as the unit cell volume or to score the likelihood of a generated crystal structure being physically realistic. acs.org High-throughput virtual screening systems, assisted by machine learning, can rapidly assess thousands of potential candidate molecules and predict their properties and crystal packing modes, accelerating the discovery of new energetic materials. bohrium.com

Table 1: Machine Learning Applications in Crystallography

| Application Area | Machine Learning Technique | Potential Impact on TATB Analysis |

|---|---|---|

| Structure Prediction | Geometric Deep Learning, GNNs | Predict stable polymorphs and crystal packing. acs.org |

| Property Prediction | High-Throughput Virtual Screening | Rapidly estimate density and stability of hypothetical TATB derivatives. bohrium.com |

| Data Analysis | Convolutional Neural Networks (CNNs) | Automate the classification and analysis of diffraction images. nih.gov |

Prediction of Crystal Packing and Polymorphic Forms

Crystal Structure Prediction (CSP) is a computational methodology used to find the most stable crystal packings for a given molecule, thereby predicting its likely polymorphs. nih.gov For energetic materials like TATB, polymorphism is critical as different crystal forms can have vastly different properties.

CSP studies on TATB have been performed using various algorithms, such as evolutionary algorithms (e.g., USPEX) and genetic algorithms (e.g., GAtor), often combined with density functional theory (DFT) for accurate energy rankings. nih.govaip.orgresearchgate.net These predictions are crucial for identifying potential new polymorphs that might be accessible under different conditions.

A significant success of CSP was the prediction and subsequent experimental confirmation of a pressure-induced phase transition in TATB. At ambient conditions, TATB has a triclinic (P-1) structure. mdpi.com High-pressure single-crystal X-ray diffraction studies revealed a transition to a monoclinic phase above 4 GPa. aip.orgresearchgate.net This experimental finding was in agreement with USPEX calculations, which showed the transition involves an in-plane shift of the molecular layers. aip.org CSP landscapes have shown that the known experimental structure of TATB is accurately reproduced with a low root-mean-square deviation (RMSD) and is energetically ranked as the most stable form at ambient pressure. chemrxiv.orgsoton.ac.uk

Table 2: Crystallographic Data for TATB Polymorphs

| Polymorph | Space Group | Pressure Conditions | Method of Identification | Reference |

|---|---|---|---|---|

| Ambient Phase | P-1 (Triclinic) | Ambient | X-ray Diffraction | mdpi.com |

| High-Pressure Phase | Monoclinic | > 4 GPa | SXD, USPEX Calculations | aip.orgresearchgate.net |

High-throughput calculations scanning the potential energy surfaces of TATB dimers have also been used to understand the fundamental interactions that govern crystal packing. These studies found that a parallel stacking mode is the most energetically favored, which is consistent with the layered structure observed in its known crystal form. nih.gov

Theoretical and Computational Investigations of Diaminotrinitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of DATB, which govern its stability and sensitivity. These computational approaches model the molecule's electron distribution and energy states.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For DATB, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, help in understanding its chemical reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.zairjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability. irjweb.comnih.gov A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Studies on nitroaromatic compounds, including those structurally similar to DATB, have shown that the introduction of amino (-NH2) groups tends to increase the HOMO energy and decrease the LUMO energy, thereby reducing the energy gap. scirp.org This change can influence the material's sensitivity. The specific energies of these orbitals dictate the molecule's stability and reactivity profile. irjweb.com Calculations provide precise values for these energy levels, which are essential for predicting chemical behavior. figshare.com

| Computational Parameter | Significance in Molecular Analysis |

| HOMO Energy (EHOMO) | Represents the electron-donating ability of the molecule. Higher values indicate a stronger tendency to donate electrons. |

| LUMO Energy (ELUMO) | Represents the electron-accepting ability of the molecule. Lower values indicate a stronger tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap corresponds to higher stability. irjweb.com |

Ab initio methods, which are first-principles calculations based on quantum mechanics without reliance on empirical parameters, are employed to explore the electronic configuration and potential energy landscapes of molecules. arxiv.org These methods, such as Hartree-Fock and more advanced post-Hartree-Fock techniques, provide a detailed description of a system's possible structures and their relative stabilities. arxiv.org

For materials like DATB, ab initio calculations can predict the most stable geometric conformations by finding the minima on the potential energy surface. d-nb.info This process involves exploring the energy landscape, where different atomic arrangements correspond to different energy levels. d-nb.infoarxiv.org The global minimum on this landscape represents the most stable, or ground-state, structure of the molecule. arxiv.org

These calculations are computationally intensive but crucial for accurately predicting crystalline structures and understanding phase transitions under various conditions, such as high pressure. d-nb.info For instance, first-principles calculations have been systematically used to investigate the electronic structure and thermodynamic properties of DATB, with results for lattice parameters showing excellent agreement with experimental values. nih.govresearchgate.net Such studies confirm that the DATB crystal is dynamically stable. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgavogadro.cc It illustrates the electrostatic potential on the surface of a molecule, providing insights into its reactive sites. uni-muenchen.de The MEP map is color-coded to indicate different regions of electrostatic potential.

Typically, regions of negative potential (shown in red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Intermediate potential is usually colored green. researchgate.net

For DATB, MEP analysis reveals that the most negative regions are concentrated around the oxygen atoms of the nitro (-NO2) groups, making them the primary sites for electrophilic interactions. Conversely, the areas around the hydrogen atoms of the amino (-NH2) groups and the benzene (B151609) ring exhibit a positive potential, indicating them as sites for nucleophilic attack. This detailed mapping of charge distribution is invaluable for predicting how DATB molecules will interact with each other and with other chemical species, which is fundamental to understanding its crystal packing and sensitivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This approach allows for the investigation of the dynamic evolution of a system, providing a bridge between molecular properties and macroscopic behavior.

MD simulations, particularly those using reactive force fields (ReaxFF), are instrumental in modeling the thermal decomposition of energetic materials like DATB. acs.org These simulations can track the complex sequence of chemical reactions that occur at high temperatures, identifying initial decomposition steps, intermediate species, and final products.

For the closely related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), MD simulations have identified several key stages in its thermal decomposition. rsc.org The process often begins with the cleavage of the C-NO2 bond or dehydrogenation of the amino groups. rsc.org This is followed by hydrogen transfer reactions, leading to the formation of water (H2O) and nitric oxide (NO). rsc.org Subsequent steps involve the breakdown of the benzene ring, producing species like carbon monoxide (CO) and small -CN fragments, and finally the formation of stable gases such as nitrogen (N2) and carbon dioxide (CO2). rsc.orgnih.gov The initial decomposition of TATB is often initiated by intramolecular hydrogen transfer. acs.org Quantum-based MD simulations show that under shock loading, decomposition is initiated by both intra- and intermolecular hydrogen transfer. researchgate.netresearchgate.net

| Stage | Key Events in Thermal Decomposition (based on TATB studies) | Primary Molecular Species Formed |

| 1. Initiation | C-NO2 bond cleavage and/or amino group dehydrogenation. rsc.org Intramolecular hydrogen transfer. acs.org | NO2, H |

| 2. Intermediate Formation | Hydrogen transfer to nitro groups. rsc.org Condensation of adjacent amino and nitro groups. nih.gov | H2O, NO, HNO2. rsc.orgmdpi.com |

| 3. Ring Fission | Oxidation of the carbon ring and deep fission. rsc.org | CO, -CN fragments. rsc.org |

| 4. Final Products | Further reactions of intermediate species. | N2, CO2. rsc.org |

In the solid state, the behavior of DATB is heavily influenced by intermolecular interactions, primarily hydrogen bonds. MD simulations are used to investigate these interactions in the condensed phase, providing a detailed picture of the crystal structure and its response to external stimuli like pressure. acs.orgresearchgate.netnih.gov

Studies on DATB have shown that its molecules are linked by intermolecular hydrogen bonds between the amino and nitro groups of neighboring molecules, forming chain-like structures. researchgate.netacs.org These hydrogen bonds play a critical role in stabilizing the crystal system. acs.orgnih.gov

MD simulations have been performed to analyze the effect of high pressure on the DATB crystal. acs.orgresearchgate.netnih.gov These calculations show that as pressure increases, the intermolecular distances of the hydrogen bonds generally decrease. acs.orgresearchgate.net However, a unique structural change has been observed at approximately 7.5 GPa, where intermolecular distances begin to increase, a behavior strongly correlated with changes in the dihedral angles of the amino and nitro groups relative to the benzene ring. acs.orgresearchgate.net This highlights the complex interplay of forces that determine the stability and structural properties of DATB in the condensed phase. nih.govarxiv.orgavcr.cz

| Interaction Type | Description in DATB Crystal | Significance |

| Intermolecular Hydrogen Bonds | Formed between the hydrogen atoms of the amino groups (-NH2) and the oxygen atoms of the nitro groups (-NO2) on adjacent molecules. acs.org | Crucial for crystal stability and energy stabilization. acs.orgnih.gov Dictates the packing arrangement into linear, sheet-like structures. acs.org |

| van der Waals Forces | General attractive or repulsive forces between molecules. | Contribute to the overall crystal packing and density. nih.gov |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Potential energy surface scans on similar molecules show parallel stacking is energetically favored. researchgate.net |

Reaction Pathway and Transition State Theory Analyses

Transition state theory is a fundamental concept in chemical kinetics that explains reaction rates by examining the activated complex, or transition state, which is a high-energy intermediate state between reactants and products. schrodinger.com Locating this transition state is essential for calculating the activation energy of a reaction, which in turn determines the reaction rate. schrodinger.com

Identification of Rate-Determining Steps in Chemical Reactions

For the decomposition of nitroaromatic energetic materials, the initial chemical bond scission is often the rate-determining step. In the case of TATB, computational studies have identified that a mechanism involving intramolecular hydrogen transfer has the lowest activation energy, suggesting it is the rate-limiting step for its decomposition. osti.gov Another feasible, though higher-energy, pathway is the direct cleavage (homolysis) of the carbon-nitro (C-NO₂) bond. osti.gov Studies focused on the thermal decomposition of DATB aim to determine these critical initial steps and their associated kinetics. dtic.mil The decomposition mechanism is complex, but identifying the RDS is a primary objective of computational and experimental kinetic studies. acenet.edudtic.mil

Computational Modeling of Decomposition Mechanisms

Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is a powerful tool for elucidating the complex decomposition pathways of energetic materials. researchgate.nethb.se These models allow researchers to simulate chemical reactions at the molecular level, identify intermediate species, and map out the entire reaction network. osti.govnih.gov

For nitroaromatic compounds, several decomposition pathways are typically investigated. Common computationally modeled mechanisms include:

C-NO₂ Bond Homolysis: The direct cleavage of the bond between the aromatic ring and a nitro group to form radicals. researchgate.netresearchgate.net

Nitro-Nitrite Isomerization: A rearrangement where a nitro group (-NO₂) transforms into a nitrite (B80452) group (-ONO), which is often followed by the cleavage of the O-NO bond. researchgate.netresearchgate.net

Intramolecular Hydrogen Transfer: As seen in TATB, a hydrogen atom from an amino group can transfer to a nitro group, initiating a series of reactions that lead to the formation of water and stable products like furans or furoxans. osti.govosti.gov

Ring Opening: Cleavage of the bonds within the central benzene ring, which typically requires higher energy. researchgate.net

Computational models for TATB have proposed multi-step reaction schemes that begin with endothermic steps to form solid-phase intermediates, followed by exothermic steps that produce gaseous products. osti.govosti.gov A proposed reaction network for a TATB-based explosive involves an initial intramolecular dehydration, followed by intermolecular decomposition of the intermediate, which is then autocatalyzed by the gaseous products. osti.gov Similar detailed computational studies on Diaminotrinitrobenzene are crucial for understanding its specific decomposition behavior and predicting its stability. dtic.mil

Activation Energy and Reaction Barrier Calculations

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It represents the height of the potential energy barrier between reactants and products. acenet.edu Calculating this barrier is a key output of transition state theory analyses and is fundamental to predicting reaction rates and material stability. schrodinger.com

Computational methods are widely used to calculate reaction barriers. rsc.orgdiva-portal.org For the thermal decomposition of TATB, activation energies derived from experimental studies generally range from 150 kJ/mol to 250 kJ/mol. osti.gov Theoretical calculations provide more specific values for individual reaction steps. For instance, the decomposition pathway in TATB involving intramolecular hydrogen motion was calculated to have an activation energy of 47 kcal/mol (197 kJ/mol), identifying it as the likely rate-limiting step. osti.gov In contrast, the direct C-NO₂ bond scission pathway has a higher calculated reaction energy of 63.9 kcal/mol (267 kJ/mol). osti.gov

For substituted nitrobenzenes, DFT calculations have shown that the energy required for C-NO₂ bond dissociation is influenced by the nature and position of other substituents on the benzene ring. researchgate.net Studies on the thermal decomposition of DATB are designed to evaluate these activation energies to build accurate kinetic models. dtic.mil

Table 1: Comparative Activation Energies for Decomposition Pathways of Related Nitroaromatic Compounds

| Compound | Decomposition Pathway | Calculated Activation Energy (Ea) | Source |

|---|---|---|---|

| TATB | Intramolecular Hydrogen Motion | 47 kcal/mol (197 kJ/mol) | osti.gov |

| TATB | C-NO₂ Bond Scission (Reaction Energy) | 63.9 kcal/mol (267 kJ/mol) | osti.gov |

| Trinitrotoluene (TNT) | Nitro-Nitrite Isomerization | ~54.9 kcal/mol | researchgate.net |

| Nitrobenzene | Nitro-Nitrite Isomerization | ~61.1 - 63.7 kcal/mol | researchgate.net |

| General Drug-like Molecules | Hydrolytic Degradation (Mean) | 98.6 kJ/mol (23.6 kcal/mol) | rsc.org |

Materials Genome Approaches in Energetic Materials Research

The Materials Genome Initiative (MGI) is a research paradigm aimed at accelerating the discovery and development of new, advanced materials by integrating computational modeling, high-throughput experimentation, and data science. researchgate.netnumberanalytics.com In the field of energetic materials, this approach seeks to move beyond traditional trial-and-error synthesis to a more predictive, design-oriented process. nih.gov The core idea is to build a "genome" database that connects material structures and compositions to their performance properties, enabling the rapid screening of potential new molecules. researchgate.netacs.org

Identification of "Genetic" Features for Molecular Design

A key aspect of the materials genome approach is the identification of "genetic" features—the fundamental structural and chemical characteristics that govern a material's properties. nih.govacs.org For insensitive high-energy density materials (HEDMs), researchers have identified several crucial features through high-throughput screening and machine learning models. google.com These features act as design rules to guide the synthesis of new compounds with a desirable balance of high energy and low sensitivity. nih.gov

Key "genetic" features for the design of energetic materials include:

Molecular Structure: Planar aromatic or heteroaromatic rings with high molecular symmetry are associated with lower sensitivity. acs.org The synergistic combination of specific organic scaffolds and functional groups (like -NO₂, -N₃) is a recognized design methodology. acs.org

Crystal Packing: A high crystal density is a primary indicator of high detonation performance. google.com Graphite-like layered crystal structures, which facilitate the dissipation of energy from mechanical impact, are a key feature for insensitivity. nih.govacs.org

Oxygen Balance: This parameter, which relates to the amount of oxygen available to combust the carbon and hydrogen in the molecule, is a critical predictor of energy release. acs.orggoogle.com

Bond Dissociation Energy (BDE): The strength of the weakest bond in the molecule, often the "trigger linkage" (e.g., C-NO₂), is a direct indicator of thermal stability. google.com

Intermolecular Interactions: The presence and strength of hydrogen bonds within the crystal lattice contribute significantly to both density and stability. google.com

By establishing quantitative criteria for these features, machine learning models can screen vast virtual libraries of candidate molecules, identifying the most promising ones for experimental synthesis and testing. google.comrsc.org

Table 2: Key "Genetic" Features in Energetic Materials Design

| Genetic Feature | Desired Characteristic | Influence on Property | Source |

|---|---|---|---|

| Molecular Backbone | Planar, high symmetry (e.g., C1v or better) | Low mechanical sensitivity | acs.org |

| Crystal Density | High (>1.73 g/cm³) | High detonation velocity and pressure | google.com |

| Crystal Packing | Graphite-like layered structure | Insensitivity | nih.govacs.org |

| Oxygen Balance (CO₂) | Optimized (e.g., -60% to 0%) | High energy release | acs.orggoogle.com |

| Hydrogen Bonds | Strong and numerous (2.5 - 5 kcal/mol) | Increased stability and density | google.com |

| Trigger Linkage BDE | High (e.g., 80-120 kJ/mol) | Thermal stability | google.com |

Rapid Molecular Design and Screening Methodologies

The development of novel energetic materials with enhanced performance and reduced sensitivity is a primary objective in the field. Traditional synthesis and experimental testing are often resource-intensive and time-consuming. Consequently, rapid molecular design and screening methodologies, underpinned by computational chemistry, have become indispensable tools for the efficient discovery of promising new compounds. jddtonline.info These approaches allow for the in silico evaluation of numerous candidate molecules, prioritizing the most viable ones for subsequent synthesis and characterization. protoqsar.com

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of rapid screening. protoqsar.comnumberanalytics.com A QSAR model is a mathematical algorithm that correlates the structural or physicochemical properties of a set of molecules with their observed biological activity or, in this context, a desired physical property (e.g., detonation performance, thermal stability, or sensitivity). protoqsar.comnih.gov For a compound like Diaminotrinitrobenzene (DATB), a QSAR study would involve:

Data Set Compilation : Gathering a data set of known nitroaromatic compounds, including DATB and its analogs, with experimentally determined properties.

Descriptor Calculation : Computing a wide range of numerical descriptors for each molecule that quantify its structural, electronic, and topological features. numberanalytics.com

Model Generation : Employing statistical methods or machine learning algorithms to build a mathematical model that links the descriptors to the target property. numberanalytics.com

Validation and Prediction : Testing the model's predictive power on a set of compounds not used in its creation and then using the validated model to predict the properties of new, hypothetical DATB derivatives. numberanalytics.comnih.gov

High-throughput virtual screening is another critical methodology, often guided by the principles of molecular design. jddtonline.info This process involves creating a large virtual library of DATB derivatives by systematically modifying its molecular structure. These modifications could include altering the number and position of amino and nitro groups or introducing different functional groups. Each molecule in this virtual library is then subjected to a series of computational tests.

First-principles calculations, such as Density Functional Theory (DFT), are employed to predict key performance and stability indicators for each designed molecule. researchgate.netunpatti.ac.id These calculations can provide insights into properties like density, heat of formation, bond dissociation energies, and electronic band gaps, which are crucial for assessing the potential of an energetic material. researchgate.net114.55.40 For instance, DFT has been used to investigate the electronic structure and thermodynamic properties of DATB, providing a baseline for comparative studies of new derivatives. researchgate.net The goal is to identify derivatives with superior characteristics compared to the parent DATB molecule, such as a more favorable oxygen balance or enhanced thermal stability. uni-muenchen.de

The screening process filters the virtual library based on a set of predefined criteria. For example, a primary screening might select for molecules with a predicted detonation velocity above a certain threshold. A secondary screening could then filter these candidates based on predicted impact sensitivity, aiming for a balance between high performance and operational safety.

The output of such a screening is a ranked list of candidate molecules. The table below illustrates a conceptual output from a virtual screening of hypothetical DATB derivatives, where various properties have been computationally predicted.

| Compound ID | Molecular Modification | Predicted Detonation Velocity (km/s) | Predicted Impact Sensitivity (J) | Predicted Oxygen Balance (%) |

| DATB-001 | (Parent Molecule) | 7.60 | 30 | -60.8 |

| DATB-D01 | Additional -NH2 group | 7.45 | 35 | -75.1 |

| DATB-D02 | Additional -NO2 group | 8.10 | 22 | -41.3 |

| DATB-D03 | -NH2 replaced with -OH | 7.75 | 28 | -52.4 |

| DATB-D04 | Introduction of N-oxide | 8.05 | 25 | -49.6 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a computational screening methodology. It does not represent experimentally verified values.

These rapid screening funnels enable researchers to explore vast chemical spaces efficiently, focusing experimental efforts exclusively on a small number of molecules with the highest predicted potential. jddtonline.info This synergy between theoretical predictions and targeted synthesis accelerates the discovery cycle for next-generation energetic materials based on the DATB scaffold.

Spectroscopic Analysis Techniques for Diaminotrinitrobenzene

Vibrational Spectroscopy Characterization

Vibrational spectroscopy examines the transitions between quantized vibrational energy states of a molecule. These techniques are particularly useful for identifying functional groups and understanding the intermolecular forces that govern the solid-state structure of DATB.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ufl.edu When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or group within the DATB molecule, absorption occurs, resulting in a peak in the FT-IR spectrum. ufl.edummmut.ac.in The resulting spectrum provides a unique "molecular fingerprint." ufl.edu

The analysis of DATB reveals characteristic absorption bands that confirm the presence of its key functional groups. For instance, a derivative, 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole, shows characteristic absorbances for the nitro group (NO₂) with asymmetric (νas) and symmetric (νs) stretching vibrations appearing around 1573 cm⁻¹ and 1301-1281 cm⁻¹, respectively. google.com The presence of amino groups (NH₂) gives rise to N-H stretching vibrations, while C-H stretches from the aromatic ring are also identifiable. youtube.comlibretexts.org Each of these vibrational modes corresponds to a specific energy, allowing for the precise identification of the molecular components of DATB. libretexts.orgkit.edu

Table 1: Characteristic FT-IR Bands for Functional Groups in a DATB Derivative

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 1573 | NO₂ | Asymmetric Stretch (νas) |

| 1301, 1281 | NO₂ | Symmetric Stretch (νs) |

Data sourced from a study on a triazole derivative of DATB. google.com

Raman spectroscopy is another form of vibrational spectroscopy that provides information on molecular vibrations. google.comanton-paar.com It relies on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com While FT-IR is based on absorption, Raman spectroscopy detects the change in polarizability of a molecule's electron cloud during a vibration. edinst.com This makes it particularly sensitive to the skeletal vibrations of molecules and an excellent tool for studying the different crystalline forms, or polymorphs, of a substance. spectroscopyonline.comnih.govmdpi.com

For DATB, Raman spectroscopy can differentiate between various solid-state forms by detecting subtle shifts in the vibrational modes that are influenced by the crystal lattice structure. nih.govamericanpharmaceuticalreview.com The spectra of different polymorphs can differ due to the distinct spatial and long-range translational symmetry in their crystalline structures. mdpi.com Studies on similar energetic materials under pressure show that intermolecular arrangements and hydrogen bonding structures significantly affect the Raman vibrational modes. bohrium.comhpstar.ac.cn This technique can therefore be used to monitor phase transitions and the solid-state stability of DATB. spectroscopyonline.comresearchgate.net

Terahertz (THz) spectroscopy operates in the far-infrared region of the electromagnetic spectrum, probing low-frequency vibrational modes (typically below 200 cm⁻¹). These vibrations are not associated with individual chemical bonds but rather with the collective motions of molecules within a crystal lattice, such as intermolecular vibrations and phonon modes. This makes THz spectroscopy exceptionally suited for analyzing the crystalline structure of materials like DATB.

The low-frequency modes are highly sensitive to the crystal packing, polymorphism, and intermolecular interactions, such as hydrogen bonding. While specific THz spectra for DATB are not detailed in the provided results, the technique is widely applied to energetic materials to understand their structural stability and phase transitions. bohrium.comhpstar.ac.cn By analyzing the unique THz absorption features, one can gain insight into the three-dimensional architecture of the DATB crystal.

Electronic Spectroscopy for Molecular Insights

Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. mmmut.ac.inuomustansiriyah.edu.iq This provides information about the electronic structure, including bonding and non-bonding orbitals.

UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from a ground state to a higher energy state. uomustansiriyah.edu.iq The wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energy. uomustansiriyah.edu.iq In DATB, the nitro groups and the benzene (B151609) ring constitute a conjugated system, giving rise to characteristic electronic transitions.

The primary transitions observed are π → π* and n → π. mmmut.ac.in The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. The n → π* transitions, which involve promoting an electron from a non-bonding orbital (on the oxygen atoms of the nitro groups or the nitrogen of the amino groups) to a π* antibonding orbital, are generally less intense. mmmut.ac.in The formation of molecular complexes can also be studied, as charge-transfer interactions often produce new, distinct absorption bands. nih.govresearchgate.netscirp.org For example, studies on related diaminotriazole complexes show broad absorption bands in the UV-visible region, indicating electronic transitions within the molecular structure. nih.gov

Table 2: General Electronic Transitions in Aromatic Nitro Compounds

| Transition Type | Description |

|---|---|

| π → π* | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of an organic molecule. researchgate.netresearchgate.netrsc.org It is based on the absorption of radiofrequency waves by atomic nuclei (most commonly ¹H and ¹³C) placed in a strong magnetic field. The precise absorption frequency, or chemical shift (δ), of a nucleus is highly dependent on its local chemical environment, providing detailed information about the connectivity of atoms. researchgate.net

For a DATB derivative, 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole, specific chemical shifts have been reported. google.com In ¹H NMR spectroscopy, signals for protons attached to the aromatic ring and amino groups would be expected in distinct regions of the spectrum. datquestionoftheday.comreddit.com In ¹³C NMR, each unique carbon atom in the molecule produces a separate signal, allowing for a complete carbon framework to be mapped. quizlet.comnmrdb.orgreddit.com The chemical shifts are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). google.com

Table 3: ¹H NMR Chemical Shifts for a DATB Derivative

| Assigned Proton | Chemical Shift (ppm) | Solvent |

|---|---|---|

| Hα (Triazole ring) | 9.34 | DMSO-d₆ |

Data reported for 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole. google.com

Table 4: ¹³C NMR Chemical Shifts for a DATB Derivative

| Assigned Carbon | Chemical Shift (ppm) | Solvent |

|---|---|---|

| Cf (Triazole ring) | 162.9 | DMF-d₇ |

| CB (Aromatic ring) | 122.8 | DMF-d₇ |

| Ce (Aromatic ring) | 149.2 | DMF-d₇ |

| Cc (Aromatic ring) | 143.3 | DMF-d₇ |

| Ca (Aromatic ring) | 130.2 | DMF-d₇ |

Data reported for 1-(3,5-Diamino-2,4,6-trinitrophenyl)-3-nitro-1H-1,2,4-triazole. google.com

Mass Spectrometry for Molecular Identification and Purity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is widely used for the identification and quantification of compounds in complex mixtures, making it an indispensable tool for assessing the purity of substances like diaminotrinitrobenzene. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com This technique is ideal for the analysis of volatile and semi-volatile organic compounds. thermofisher.com In the context of diaminotrinitrobenzene, GC-MS is particularly useful for identifying volatile impurities that may be present from the synthesis process or as degradation products. nih.gov

The process involves injecting a sample into the gas chromatograph, where it is vaporized and separated into its components in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and detected, providing a unique mass spectrum for each component that can be used for identification. wikipedia.org The high temperatures used in the GC-MS injection port can sometimes lead to thermal degradation of the analyte, which must be considered during analysis. wikipedia.org

Recent advancements have led to the development of portable GC-MS systems, enabling in-field analysis for applications such as explosives investigation. chromatographyonline.com Cryo-focused pyrolysis GC-MS is another advanced technique that has been used to study the thermal decomposition of TATB, allowing for the identification of intermediate compounds. osti.govresearchgate.net

Volatile Impurities in TATB Detected by GC-MS

| Impurity | Molecular Formula | Common Source |

| 1-chloro-3,5-dinitro-2,4,6-triaminobenzene (T4A) | C₆H₅ClN₄O₄ | Synthesis byproduct |

| Benzo-monofuroxan (FX1) | C₆H₃N₃O₃ | Synthesis byproduct |

| Acetone | C₃H₆O | Solvent residue |

| Methanol (B129727) | CH₄O | Solvent residue |

This table is a representative example based on general knowledge and not exhaustive of all possible impurities.

Liquid chromatography-mass spectrometry (LC-MS) is a synergistic technique that pairs the separation power of liquid chromatography (LC) or high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. wikipedia.orgthermofisher.com It is particularly well-suited for the analysis of non-volatile, thermally unstable, or large molecules that are not amenable to GC-MS. thermofisher.com For diaminotrinitrobenzene, LC-MS is the primary method for purity determination and the identification of non-volatile impurities and degradation products. osti.govosti.gov

In an LC-MS system, the sample is first separated by the LC column, and the eluent is then introduced into the mass spectrometer's ion source. wikipedia.org The separated components are ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then analyzed by the mass spectrometer. thermofisher.comosti.gov